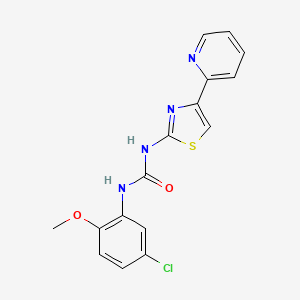

1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

Description

1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a synthetic urea derivative featuring a thiazole core substituted with a pyridin-2-yl group and a 5-chloro-2-methoxyphenyl moiety. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the phenyl ring, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O2S/c1-23-14-6-5-10(17)8-12(14)19-15(22)21-16-20-13(9-24-16)11-4-2-3-7-18-11/h2-9H,1H3,(H2,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTTWPVRQIGGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Coupling with Pyridine: The pyridinyl group is introduced via a nucleophilic substitution reaction, where the thiazole intermediate reacts with a pyridine derivative.

Urea Formation: The final step involves the reaction of the chlorinated methoxyphenyl isocyanate with the pyridinyl thiazole intermediate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a building block in synthesizing more complex molecules, facilitating research in organic chemistry and materials science.

Biology

It is being investigated as a biochemical probe or inhibitor in enzymatic studies. Its structure allows it to interact with specific molecular targets, modulating enzyme activity and influencing various biochemical pathways.

Medicine

Research indicates potential therapeutic properties:

- Anti-inflammatory Activity : Studies suggest that this compound can reduce inflammation markers in vitro.

- Anticancer Activity : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HepG2 (human liver cancer) and A431 (human epidermoid carcinoma), with IC50 values ranging from 0.62 µM to 1.98 µM, indicating significant potency compared to standard chemotherapeutic agents like Sorafenib.

Industry

The compound is utilized in developing new materials and serves as an intermediate in pharmaceutical production, highlighting its versatility in industrial applications.

Anticancer Studies

A series of studies demonstrated the anticancer efficacy of 1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HepG2 (Liver Cancer) | 0.62 | [Source] |

| A431 (Epidermoid Carcinoma) | 1.98 | [Source] |

These findings indicate that the compound may serve as a promising lead for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthetic yields, molecular weights, and biological activities (where available).

Structural Modifications and Substituent Effects

Key structural differences among urea-thiazole derivatives include:

- Phenyl ring substituents : Halogens (Cl, F), trifluoromethyl (CF₃), methoxy (OCH₃), and hydrazinyl groups.

- Thiazole core modifications : Substitution at the 4-position (e.g., pyridinyl, phenyl, or piperazine-linked groups).

Key Observations:

- Substituent Position : The target compound’s 5-Cl, 2-OCH₃ phenyl group contrasts with 3-Cl,4-F in 11c . Meta-substituted halogens (e.g., 3-Cl) may enhance lipophilicity, while para-methoxy groups improve solubility.

- Thiazole Core: Pyridinyl substitution (target compound) vs. Piperazine derivatives in show higher molecular weights (~500–600) due to extended side chains .

- Biological Activity : highlights that bromophenyl and trifluoromethyl groups improve FabK inhibition (IC₅₀ = 0.10–0.24 μM), suggesting that electron-deficient aromatic systems enhance enzyme binding .

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a synthetic organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structure that includes a urea linkage, a chlorinated methoxyphenyl group, and a pyridinyl thiazole moiety, which contribute to its distinctive chemical properties and biological effects.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. The urea linkage allows for binding to active or allosteric sites on proteins, modulating their activity, which can lead to inhibition or activation of various biochemical pathways.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including HepG2 (human liver cancer) and A431 (human epidermoid carcinoma) cells. The IC50 values for these activities range from 0.62 µM to 1.98 µM, demonstrating its potency compared to standard chemotherapeutic agents like Sorafenib .

Table 1: Anticancer Activity Data

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. It has shown effectiveness against various bacterial strains, proving to be more potent than traditional antibiotics like ampicillin and streptomycin .

Table 2: Antimicrobial Activity Comparison

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.012 | |

| Escherichia coli | 0.008 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that the presence of the chlorinated methoxy group is critical for enhancing the biological activity of this compound. Modifications in the thiazole and pyridine moieties also significantly affect its potency against cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of thiazole-based compounds, where modifications similar to those in this compound led to enhanced anticancer activity through improved binding affinities to target proteins such as IGF1R .

Q & A

(Basic) What are the optimal synthetic routes for 1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea, and how can reaction conditions be controlled to enhance yield and purity?

Answer:

The synthesis typically involves multi-step routes:

Intermediate Preparation : Construct the thiazole ring via cyclization of thiourea derivatives with α-halo ketones.

Urea Formation : React the thiazol-2-amine intermediate with 5-chloro-2-methoxyphenyl isocyanate under inert conditions.

Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) and catalysts like triethylamine to accelerate urea bond formation. Monitor progress via thin-layer chromatography (TLC) .

Purification : Employ column chromatography or recrystallization (ethanol/water mixtures) to achieve >95% purity.

(Basic) How is the structural configuration of this compound characterized, and what techniques validate its molecular identity?

Answer:

Key techniques include:

- Spectroscopy :

- NMR : H and C NMR to confirm substituent positions (e.g., chloro-methoxy phenyl and pyridyl-thiazole groups).

- IR : Urea C=O stretch (~1640–1680 cm) and aromatic C-H vibrations.

- X-ray Crystallography : Resolve bond angles and spatial arrangement (e.g., dihedral angles between phenyl and thiazole rings) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ion).

(Advanced) How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

Contradictions often arise from:

- Purity Variability : Impurities >2% can skew results. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time). For example, discrepancies in IC values for kinase inhibition may stem from ATP concentration differences.

- Solubility Issues : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .

- Control Experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate target engagement via SPR or ITC.

(Advanced) What computational strategies predict the compound’s mechanism of action and target selectivity?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR2). The pyridyl-thiazole moiety may occupy the hydrophobic pocket, while urea forms hydrogen bonds with catalytic lysine .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability.

- Pharmacophore Modeling : Map electrostatic/hydrophobic features to compare with known inhibitors (e.g., sorafenib’s diarylurea motif) .

(Advanced) How should structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Answer:

-

Core Modifications :

-

Assay Prioritization : Screen against panels of related targets (e.g., 50-kinase panel) to assess selectivity.

(Basic) What are the stability and storage requirements for this compound?

Answer:

- Stability : Degrades under UV light or acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH for 6 months) to determine shelf life.

- Storage : Store at –20°C in amber vials under argon. Prepare fresh DMSO solutions for assays to avoid oxidation .

(Advanced) How can researchers validate target engagement in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, heat (50–60°C), and quantify soluble target via Western blot.

- Knockdown/Rescue Experiments : Use CRISPR/Cas9 to delete the putative target and reintroduce a mutated version (e.g., ATP-binding site mutants) .

- Biochemical Assays : Measure ATPase activity (e.g., malachite green assay) to confirm direct inhibition.

(Basic) What analytical methods quantify this compound in biological matrices?

Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transitions for [M+H] → fragment ions.

- Calibration Curve : Linear range 1–1000 ng/mL (R >0.99). Include internal standards (e.g., deuterated analog) .

(Advanced) How do solvent and formulation choices impact in vivo pharmacokinetics?

Answer:

- Solubility Enhancers : Use PEG-400 or Captisol® for IP/IV administration.

- Bioavailability : Nanoformulation (e.g., PLGA nanoparticles) improves half-life. Conduct PK studies in rodents (C, AUC) .

- Metabolite ID : Use HPLC-QTOF to identify phase I/II metabolites (e.g., demethylation or glucuronidation).

(Advanced) What strategies mitigate off-target effects in preclinical models?

Answer:

- Proteome-Wide Profiling : Use affinity pulldown with biotinylated probes and streptavidin beads, followed by LC-MS/MS.

- Counter-Screening : Test against unrelated targets (e.g., GPCRs, ion channels).

- Crystal Structures : Resolve off-target binding modes to guide rational redesign .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.